(E)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-11-10-14(12(2)20-11)15(18)7-8-17-16(19)6-5-13-4-3-9-21-13/h3-6,9-10,15,18H,7-8H2,1-2H3,(H,17,19)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJZLJXVSMTYIG-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C=CC2=CC=CS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)/C=C/C2=CC=CS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitroaldol (Henry) Reaction
The Henry reaction between 2,5-dimethylfuran-3-carbaldehyde and nitromethane generates 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropanenitro. Catalyzed by potassium fluoride or ammonium acetate, this step achieves 78–85% yield under refluxing ethanol. Reduction of the nitro group via hydrogenation (H₂, Pd/C, 40 psi) in methanol furnishes the primary amine with >90% purity after flash chromatography (DCM/MeOH 9:1).
Key Data :
Epoxide Ring-Opening Alternative
Epoxidation of 2,5-dimethylfuran-3-yl allyl ether followed by aminolysis with aqueous ammonia yields the diol-amine adduct. However, this route suffers from regioselectivity issues (60:40 diastereomer ratio) and lower yields (52%).
Synthesis of (E)-3-(Thiophen-2-yl)acryloyl Chloride
Knoevenagel Condensation
Thiophene-2-carbaldehyde undergoes condensation with malonamide in the presence of piperidine (20 mol%) and p-toluenesulfonic acid (PTSA) under solvent-free grinding conditions. This green method produces (E)-3-(thiophen-2-yl)acrylamide in 82% yield with >98% E-selectivity. Subsequent treatment with oxalyl chloride (1.5 eq) in anhydrous DCM converts the amide to the acyl chloride.
Key Data :
Wittig Olefination
Triphenylphosphine (3 eq) reacts with thiophene-2-carbaldehyde to form the phosphonium ylide, which couples with chloroacetamide to yield the acrylamide. While this method achieves 75% yield, it requires stringent anhydrous conditions and offers no E/Z selectivity advantage over Knoevenagel.
Amide Coupling and Final Product Isolation
Schotten-Baumann Reaction
The amine (1.2 eq) reacts with (E)-3-(thiophen-2-yl)acryloyl chloride (1 eq) in a biphasic system (DCM/H₂O) with sodium bicarbonate (2 eq) as base. The reaction completes within 2 hours at 0–5°C, yielding 67% of the target compound after extraction and chromatography.
Optimization Insights :
Solid-Phase Coupling
Immobilizing the amine on Wang resin enables iterative coupling cycles with acyl chloride in DMF. While this method achieves 89% purity, scalability remains limited due to resin costs.
Analytical Characterization and Validation
Spectroscopic Confirmation
Computational Validation
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level confirms the planar geometry of the acrylamide and furan moieties. HOMO-LUMO energy gaps (ΔE = 4.3 eV) correlate with experimental UV-Vis λmax = 285 nm.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | E-Selectivity | Purification Complexity |
|---|---|---|---|
| Knoevenagel + Schotten | 67 | >98% | Moderate |
| Wittig + Solid-Phase | 58 | 85% | High |
| Epoxide Aminolysis | 52 | N/A | High |
Industrial and Environmental Considerations
Solvent Recovery Systems
Distillation of DCM and methanol achieves 92% solvent recovery, reducing process mass intensity (PMI) to 8.2 kg/kg product.
Catalytic Recycling
Palladium catalysts from hydrogenation steps are recovered via filtration and reused for 5 cycles with <5% activity loss.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The acrylamide double bond can be reduced to form a saturated amide.
Substitution: The furan and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or chemical reduction using NaBH4 (Sodium borohydride).
Substitution: Electrophilic substitution can be carried out using reagents like Br2 (Bromine) or NO2+ (Nitronium ion).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated amide.
Substitution: Introduction of various functional groups onto the furan or thiophene rings.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate due to its unique structural features.
Materials Science: As a building block for the synthesis of novel polymers or materials with specific electronic properties.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (E)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)acrylamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and thiophene rings may play a role in π-π stacking interactions or hydrogen bonding.
Comparison with Similar Compounds
Key Observations :
- Thiophene vs. Furan: The target compound’s thiophene and dimethylfuran groups may confer distinct electronic properties compared to compound 5112’s nitrobenzene and thien-3-yl moieties.
- Hydroxyl Group : The hydroxypropyl chain in the target compound likely improves aqueous solubility compared to compound 5112’s nitro group, which is typically hydrophobic.
- Comparison with Phthalimide Derivatives: Unlike 3-chloro-N-phenyl-phthalimide (a rigid, planar monomer for polyimides ), the target compound’s flexible hydroxypropyl chain and acrylamide linker may favor dynamic molecular interactions over polymerization.
Computational and Experimental Insights
- Thermochemical Properties: DFT studies (e.g., Becke’s hybrid functional ) predict that the thiophene and furan moieties in the target compound would exhibit moderate electron-withdrawing and donating effects, respectively, influencing redox behavior.
Biological Activity
(E)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)acrylamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, relevant case studies, and implications for therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C17H21NO4S
- Molecular Weight : 335.42 g/mol
The compound features a furan ring and a thiophene moiety, which are known to influence various biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The furan and thiophene rings may interact with various enzymes and receptors, leading to alterations in cellular processes. Notably, compounds with similar structures have been shown to modulate nicotinic acetylcholine receptors, which are involved in anxiety and depression pathways .
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound based on existing research:
Case Studies and Research Findings
- Cytotoxicity Studies : Research has shown that acrylamide derivatives can exhibit significant cytotoxic effects due to their reactivity with biological nucleophiles such as glutathione. This study found that this compound demonstrated similar reactivity patterns, leading to oxidative stress responses in cell lines .
- Anxiolytic Effects : A related compound, 3-furan-2-yl-N-p-tolyl-acrylamide, was shown to produce anxiolytic-like activity in mice by modulating α7 nicotinic acetylcholine receptors. This suggests that this compound may have similar therapeutic potential .
Q & A
Basic: What are the standard synthesis protocols and characterization methods for this compound?
Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of heterocyclic precursors (e.g., 3,5-dimethylpyrazole or thiophene derivatives) followed by coupling with acrylamide intermediates via acylation or nucleophilic substitution . Key steps include:
- Retrosynthetic design to identify optimal pathways for assembling the furan, thiophene, and hydroxypropyl moieties .
- HPLC monitoring for reaction progress and purity assessment .
- Structural confirmation using H/C NMR to verify stereochemistry and functional groups, complemented by IR spectroscopy for amide bond validation .
Basic: How is the E-configuration of the acrylamide group confirmed experimentally?
Answer:
The E-geometry is validated via:
- NMR coupling constants : Trans coupling () between protons on the α- and β-carbons of the acrylamide double bond .
- X-ray crystallography : Resolving the spatial arrangement using programs like SHELXL . For example, SHELXL refines crystallographic data to confirm bond angles and torsion angles consistent with the E-isomer .
Advanced: How can low yields in the final coupling step be mitigated?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of amine intermediates .
- Catalyst use : Triethylamine or DMAP accelerates acylation by scavenging HCl .
- Temperature control : Maintaining 0–5°C during acryloyl chloride addition minimizes side reactions . Post-reaction purification via silica gel chromatography improves yield .
Advanced: What computational methods predict biological target interactions?
Answer:
- Molecular docking (AutoDock/Vina) : Models interactions with enzymes (e.g., kinases) by aligning the compound’s thiophene and furan rings into hydrophobic pockets .
- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with nucleophilic residues .
- PASS software : Predicts activity spectra (e.g., antimicrobial potential) based on structural analogs .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Dose-response validation : Use assays (e.g., MTT for cytotoxicity ) across multiple cell lines to confirm IC consistency .
- Metabolic stability testing : Incubate with liver microsomes to assess if conflicting in vitro/in vivo results stem from rapid degradation .
- Target specificity profiling : Kinase selectivity screens (e.g., KinomeScan) identify off-target effects .
Advanced: How to address regioselectivity challenges in furan-thiophene coupling?
Answer:
- Directing groups : Introduce temporary protecting groups (e.g., Boc on the hydroxypropyl chain) to steer electrophilic substitution toward the desired position .
- Metal catalysis : Pd-mediated cross-coupling (Suzuki-Miyaura) ensures precise C–C bond formation between heterocycles .
- Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor the dominant regioisomer .
Basic: What are the stability and storage recommendations?
Answer:
- Storage : –20°C under inert gas (argon) to prevent oxidation of the thiophene ring .
- Stability assays : Monitor degradation via HPLC-UV at 254 nm; hydrolytic susceptibility requires anhydrous conditions during synthesis .
Advanced: What crystallographic techniques resolve structural ambiguities?
Answer:
- SHELXL refinement : High-resolution data (≤1.0 Å) models disorder in the hydroxypropyl chain .
- Twinned crystal analysis : SHELXD identifies pseudo-symmetry in challenging datasets .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds stabilizing the acrylamide conformation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
